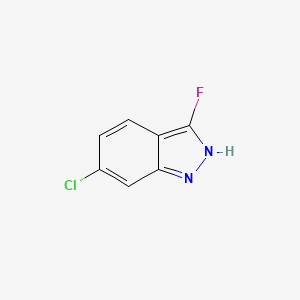

6-Chloro-3-fluoro-1H-indazole

Description

Significance of Indazole Scaffolds in Advanced Organic Synthesis

Indazole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a fundamental building block in organic synthesis. Its derivatives are noted for their wide array of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. evitachem.com The indazole nucleus is a versatile scaffold that allows for substitution at various positions, profoundly influencing the molecule's physicochemical properties and biological interactions. fluorochem.co.uk Consequently, indazole-containing compounds have garnered significant attention in medicinal chemistry and are integral components of numerous therapeutic agents. evitachem.com The development of novel synthetic routes to functionalized indazoles remains an active area of research, driven by the quest for new drugs and materials. researchgate.net

Contextualizing 6-Chloro-3-fluoro-1H-indazole within the Realm of Halogenated Heterocyclic Chemistry

Halogenated heterocyclic compounds are organic molecules that contain at least one halogen atom (fluorine, chlorine, bromine, or iodine) as part of their cyclic structure. The inclusion of halogens can dramatically alter a molecule's properties, including its reactivity, lipophilicity, and metabolic stability. In medicinal chemistry, halogenation is a common strategy to enhance the potency and pharmacokinetic profile of drug candidates. ambeed.com

This compound is a member of this class, featuring both a chlorine and a fluorine atom on its indazole core. The specific placement of these halogens at the C6 and C3 positions is expected to create a unique electronic environment within the molecule, influencing its reactivity in chemical syntheses and its potential as a bioactive agent. While specific research on this compound is not extensively documented in public literature, its structural isomer, 3-Chloro-6-fluoro-1H-indazole, is commercially available and its properties are documented.

Chemical Identity and Properties

While detailed experimental data for this compound is scarce, the properties of its close structural isomer, 3-Chloro-6-fluoro-1H-indazole, provide valuable insights. The location of the halogen substituents influences the electronic distribution and steric factors of the molecule, but fundamental properties are expected to be similar.

Interactive Table: Physicochemical Properties of 3-Chloro-6-fluoro-1H-indazole (CAS: 1243360-12-4) fluorochem.co.ukbldpharm.com

| Property | Value |

| Molecular Formula | C₇H₄ClFN₂ |

| Molecular Weight | 170.57 g/mol |

| IUPAC Name | 3-chloro-6-fluoro-1H-indazole |

| Canonical SMILES | FC1=CC=C2C(NN=C2Cl)=C1 |

| InChI Key | BOLDMYADJTXRLR-UHFFFAOYSA-N |

| Purity | Typically ≥95% |

| LogP | 2.26 |

Note: The data presented is for the structural isomer 3-Chloro-6-fluoro-1H-indazole. These values are expected to be very close to those for this compound.

Synthesis and Reactivity

The synthesis of specifically this compound would likely follow established protocols for the formation of halogenated indazoles. A plausible synthetic route could involve the cyclization of a precursor such as a di-halogenated phenylhydrazine. For instance, a common method for indazole synthesis is the reaction of an o-fluorobenzaldehyde with hydrazine (B178648). chemicalbook.com To obtain the desired product, one might start with a 4-chloro-2-fluorobenzaldehyde, which upon reaction with a hydrazine derivative, would yield the 6-chloro-indazole core. Subsequent fluorination at the C3 position could then be achieved using an electrophilic fluorinating agent.

Alternatively, direct halogenation of a pre-formed indazole ring is a common strategy. chemicalbook.com One could envision the synthesis starting from 6-chloro-1H-indazole, followed by a regioselective fluorination at the C3 position. The reactivity of the indazole ring allows for various electrophilic substitution reactions. ambeed.com The chlorine and fluorine atoms on the ring can also potentially undergo nucleophilic substitution reactions under specific conditions, allowing for further derivatization of the molecule. ambeed.com

Research and Applications

Halogenated indazoles are of significant interest in several areas of chemical research. Their utility as building blocks in organic synthesis is well-established, serving as precursors for more complex molecules. In medicinal chemistry, the indazole scaffold is a key component in the design of kinase inhibitors for cancer therapy, and the introduction of halogens can enhance binding affinity to the target protein. Derivatives of halogenated indazoles have been investigated for a range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. evitachem.com Furthermore, some halogenated indazole derivatives have been explored for their potent activity as synthetic cannabinoid receptor agonists.

Given these established applications for related compounds, this compound represents a potentially valuable, yet underexplored, compound for further research and development in these areas.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3-fluoro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQLWOMENLBYMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Investigation into the Chemical Reactivity and Reaction Mechanisms of 6 Chloro 3 Fluoro 1h Indazole

Mechanistic Studies of Halogen Displacement Reactions

The presence of two different halogen atoms on the indazole ring invites a detailed examination of their relative reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Mechanisms at the Fluoro and Chloro Positions

Nucleophilic aromatic substitution on 6-Chloro-3-fluoro-1H-indazole proceeds via the well-established SNAr addition-elimination mechanism. This two-step process involves the initial attack of a nucleophile on the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. masterorganicchemistry.com In the subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring.

A key aspect of the SNAr reactivity of this molecule is the competition between the fluorine at the C3 position and the chlorine at the C6 position as leaving groups. In contrast to SN1 and SN2 reactions, the typical order of leaving group ability in SNAr reactions is F > Cl > Br > I. chemistrysteps.comnih.gov This counterintuitive trend is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comlibretexts.org

The high electronegativity of the fluorine atom makes the C3 carbon significantly more electrophilic and susceptible to nucleophilic attack. This strong inductive electron withdrawal by fluorine lowers the energy of the transition state leading to the Meisenheimer complex, thereby accelerating the reaction rate. nih.govlibretexts.org Consequently, nucleophilic displacement is expected to occur preferentially at the C3-fluoro position over the C6-chloro position.

Influence of Indazole Ring Electron Density on SNAr Reactivity

Both the C3 and C6 positions are activated towards SNAr. The pyrazole (B372694) ring acts as a powerful electron-withdrawing group, delocalizing the negative charge of the Meisenheimer intermediate, which is a requirement for the reaction to proceed. chemistrysteps.com The fluorine and chlorine substituents further activate the ring by their strong inductive (-I) effects, which withdraw additional electron density. quora.com The stabilization of the anionic intermediate is most effective when the electron-withdrawing groups are positioned ortho or para to the site of nucleophilic attack. In this compound, the pyrazole nitrogen atoms effectively activate both the C3 and C6 positions for SNAr.

Electrophilic Substitution Reactivity of the Indazole Aromatic System

While the electron-deficient nature of the indazole ring disfavors electrophilic aromatic substitution compared to electron-rich systems like indole, such reactions can occur under specific conditions. The inherent reactivity of the unsubstituted indazole ring towards electrophiles follows the general order of C3 > C5 > C6. chim.it

In this compound, the C3 and C6 positions are already substituted. Therefore, electrophilic attack will be directed to the remaining C4, C5, or C7 positions. The regiochemical outcome is determined by a combination of the directing effects of the existing halogen substituents and the intrinsic reactivity of the indazole nucleus. Halogens are deactivating but ortho-, para-directing groups.

The chloro group at C6 directs incoming electrophiles to the C5 (ortho) and C7 (ortho) positions.

The fluoro group at C3 directs towards the C4 (ortho) position.

Considering these factors, electrophilic substitution is most likely to occur at the C5 or C7 positions, which are activated by the C6-chloro group and are inherently more reactive than the C4 position in the indazole system.

Metalation Chemistry and Generation of Organometallic Intermediates

Organometallic intermediates of this compound can be generated primarily through two distinct pathways: directed ortho metalation (DoM) and metal-halogen exchange.

Directed ortho Metalation (DoM): This strategy relies on the deprotonation of a C-H bond ortho to a directing metalation group (DMG). wikipedia.org For the indazole ring, the N1-proton is the most acidic and would be removed first by a strong base like n-butyllithium (n-BuLi). To achieve C-H metalation, the N1 position must first be protected with a suitable group (e.g., Boc, SEM). Once the N1-position is protected, the lone pair on the N2 nitrogen can act as a DMG, directing the organolithium reagent to deprotonate the adjacent C7 position, yielding a 7-lithio-1-protected-6-chloro-3-fluoro-1H-indazole intermediate. harvard.edu

Metal-Halogen Exchange: This reaction involves the exchange of a halogen atom with a metal, typically lithium. wikipedia.org The rate of exchange is highly dependent on the halogen, following the order I > Br > Cl >> F. wikipedia.org Given this trend, treatment of this compound with an alkyllithium reagent such as n-BuLi or t-BuLi at low temperatures would selectively promote metal-halogen exchange at the C6-chloro position, leaving the more robust C3-fluoro bond intact. This process would generate a 6-lithio-3-fluoro-1H-indazole intermediate, which can then be trapped with various electrophiles.

Regioselectivity and Stereoselectivity in Synthetic Pathways

Factors Governing N1 vs. N2 Alkylation Selectivity

The alkylation of the indazole nitrogen is a critical reaction that often yields a mixture of N1 and N2 regioisomers. The ratio of these products is highly sensitive to several factors, making regiocontrol a key synthetic challenge. nih.gov

Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole tautomer. d-nb.info Reactions that allow for equilibration tend to favor the more stable N1-alkylated product.

Steric Effects: The steric environment around the two nitrogen atoms plays a crucial role. Bulky substituents at the C7 position can significantly hinder the approach of an alkylating agent to the N1 position, thereby favoring N2 alkylation. Conversely, bulky groups on the alkylating agent may favor reaction at the more sterically accessible N1 position.

Electronic Effects: The electronic nature of substituents on the indazole ring influences the nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂, -CO₂Me), have been shown to confer excellent selectivity for N2 alkylation. beilstein-journals.org

Reaction Conditions (Base and Solvent): The choice of base and solvent is arguably the most critical factor. The use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (B95107) (THF) typically favors N1 alkylation. d-nb.infobeilstein-journals.org This is attributed to the formation of the indazolide anion, where the N1 position is sterically more accessible. In contrast, using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) often leads to mixtures of N1 and N2 products.

The interplay of these factors is summarized in the table below.

| Factor | Favors N1 Alkylation | Favors N2 Alkylation | Rationale |

|---|---|---|---|

| Substituent Position | Unsubstituted or substituted at C4, C5, C6 | Electron-withdrawing group at C7 | Steric hindrance at N1 and electronic pull towards N2 by C7-EWG. |

| Base/Solvent System | NaH / THF | K₂CO₃ / DMF; Mitsunobu Conditions (DEAD/PPh₃) | N1 is kinetically favored with strong bases in non-polar solvents; N2 is often favored under conditions that may involve different mechanisms or equilibria. |

| Control | Kinetic Control | Thermodynamic control can favor N1, but specific conditions (e.g., Mitsunobu) override this. | N1 anion is more accessible (kinetic), while the N1-alkyl product is often more stable (thermodynamic). |

Control of C-3 and C-6 Substitution Regioselectivity

The regioselectivity of substitution reactions on the this compound scaffold is a critical aspect for the synthesis of specifically functionalized derivatives. The interplay of the inherent reactivity of the indazole ring system and the electronic effects of the existing chloro and fluoro substituents governs the preferred position of attack by incoming reagents. Generally, the C-3 position of the indazole ring is susceptible to functionalization. chim.it However, the presence of substituents on the benzene (B151609) ring, such as the chloro group at C-6, introduces additional factors that influence the regiochemical outcome of further substitutions.

The control of regioselectivity between the C-3 and C-6 positions is primarily dictated by the nature of the reaction: electrophilic aromatic substitution or nucleophilic aromatic substitution. The electronic properties of the fluoro and chloro substituents play a pivotal role in directing these reactions.

Electronic Directing Effects of Substituents:

Fluorine at C-3: The fluorine atom at the C-3 position is a strongly electron-withdrawing group via induction, yet it can also act as a weak resonance donor. In the context of electrophilic attack, this deactivates the pyrazole ring.

Chlorine at C-6: The chlorine atom at the C-6 position is also an electron-withdrawing group through its inductive effect and a deactivator of the benzene ring towards electrophilic attack. However, like other halogens, it is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance, which can stabilize the intermediate carbocation (arenium ion). libretexts.org

Regioselectivity in Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack the position that is most activated or least deactivated. For this compound, the benzene ring is generally more susceptible to electrophilic attack than the deactivated pyrazole ring. The chlorine atom at C-6, being an ortho, para-director, will direct incoming electrophiles to the C-5 and C-7 positions. libretexts.org Therefore, direct electrophilic substitution at C-6 is generally not favored.

Substitution at the C-3 position typically proceeds through mechanisms other than classical electrophilic aromatic substitution on the C-H bond, often involving initial metalation or specific reagents that favor this position. chim.it

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is more likely to occur on the benzene ring, particularly at positions activated by electron-withdrawing groups and bearing a good leaving group. In this compound, the chlorine atom at C-6 can potentially be displaced by a strong nucleophile. The success of such a reaction is enhanced by the presence of the electron-withdrawing indazole ring system.

The fluorine atom at C-3 is generally a poor leaving group in SNAr reactions compared to chlorine. Therefore, nucleophilic attack is more probable at the C-6 position, leading to the displacement of the chloride ion.

Strategies for Controlling Regioselectivity:

Control over substitution at either the C-3 or C-6 position can be achieved by carefully selecting the reaction type and conditions.

For C-3 Functionalization: Directed metalation followed by quenching with an electrophile is a common strategy. For instance, deprotonation at C-3 with a strong base like n-butyllithium, followed by reaction with an electrophile, can lead to selective C-3 substitution. chim.it This approach circumvents the directing effects of the substituents in classical electrophilic aromatic substitution.

For C-6 Functionalization: Nucleophilic aromatic substitution (SNAr) is the most probable route for selective functionalization at the C-6 position. This would involve reacting this compound with a potent nucleophile under conditions that favor the displacement of the chloro group.

Interactive Data Table: Predicted Regioselectivity of Reactions on this compound

| Reaction Type | Reagent Class | Predicted Major Substitution Position | Rationale |

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br₂, HNO₃/H₂SO₄) | C-5 and C-7 | The Cl at C-6 is an ortho, para-director, activating these positions relative to others on the deactivated benzene ring. libretexts.org |

| Directed ortho-Metalation | Strong Base (e.g., n-BuLi) then Electrophile | C-3 | The C-3 proton is often the most acidic on the indazole ring, facilitating selective deprotonation and subsequent electrophilic quench. chim.it |

| Nucleophilic Aromatic Substitution | Strong Nucleophiles (e.g., NaOMe, R₂NH) | C-6 | The chloro group at C-6 is a better leaving group than the fluoro group at C-3, and the position is activated by the electron-withdrawing nature of the heterocyclic ring. |

Detailed Research Findings:

While specific studies on the regioselective substitution of this compound are not extensively documented in the readily available literature, the principles of heterocyclic and aromatic chemistry provide a strong predictive framework. Research on related substituted indazoles supports the general reactivity patterns outlined above. For instance, studies on various substituted indazoles consistently show that the C-3 position is amenable to functionalization through specific pathways like metalation. chim.itresearchgate.net Similarly, the principles of substituent effects in electrophilic aromatic substitution are well-established and applicable to the benzene portion of the indazole ring. libretexts.org The preferential displacement of chlorine over fluorine in nucleophilic aromatic substitution is also a well-documented phenomenon.

Theoretical and Computational Chemistry Approaches for this compound: A Search for Specific Data

Despite a comprehensive search of scientific literature and chemical databases, specific theoretical and computational chemistry studies focusing solely on the compound this compound could not be located. Therefore, the generation of a detailed article with specific data tables and research findings as per the user's request is not possible at this time.

While the requested theoretical and computational methods are standard approaches for characterizing chemical compounds, published research applying these specific analyses to this compound appears to be unavailable. Computational chemistry is a powerful tool for understanding the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT), Ab Initio calculations, and semi-empirical methods are routinely used to predict molecular geometries, energies, and a variety of chemical properties.

For a compound like this compound, these computational approaches could provide valuable insights. For instance:

Quantum Chemical Calculations and Electronic Structure Analysis: DFT would be a primary tool to determine the most stable three-dimensional arrangement of the atoms (geometry optimization) and to calculate the molecule's electronic energy. Comparing these results with those from Ab Initio or semi-empirical methods could offer a broader understanding of the compound's theoretical properties.

Analysis of Molecular Reactivity Descriptors: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. From these orbital energies, global reactivity parameters such as chemical hardness, electronegativity, and the electrophilicity and nucleophilicity indices can be calculated. These parameters would help in predicting how this compound might interact with other molecules.

Electrostatic Potential Surface Mapping: This technique would visualize the distribution of charge on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting the sites where the molecule is most likely to undergo chemical reactions.

Although the principles of these computational methods are well-established, their application to a specific molecule requires dedicated research. Without published studies that have performed these calculations on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and data-driven reporting.

Researchers in the field of computational chemistry are continuously exploring the properties of novel compounds. It is possible that such studies on this compound may be undertaken in the future and become available in the public domain.

Theoretical and Computational Chemistry Approaches for 6 Chloro 3 Fluoro 1h Indazole

Conformational Analysis and Tautomerism of Indazole Systems (1H- and 2H-Indazole)

Indazole, a bicyclic heteroaromatic compound, exists in different tautomeric forms, with the position of the hydrogen atom on the nitrogen atoms of the pyrazole (B372694) ring being the key differentiator. nih.gov The two most common and studied tautomers are 1H-indazole and 2H-indazole. mdpi.com Computational studies, often employing density functional theory (DFT), have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.gov This stability is observed in the gas phase, in solution, and in the solid state. caribjscitech.com

The greater stability of the 1H-indazole form is attributed to its benzenoid structure, which possesses a higher degree of aromaticity compared to the quinonoid structure of the 2H-tautomer. nih.govbeilstein-journals.org The energy difference between the two tautomers is generally reported to be in the range of a few kcal/mol. caribjscitech.comchemicalbook.com For the parent indazole molecule, MP2/6-31G** calculations have indicated that the 1H-tautomer is more stable by approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol). nih.gov

The tautomeric equilibrium can be influenced by various factors, including the nature and position of substituents on the indazole ring, as well as the solvent. researchgate.net For 6-Chloro-3-fluoro-1H-indazole, the electron-withdrawing nature of the chlorine and fluorine atoms would be expected to influence the electron distribution in the ring system and potentially affect the relative stabilities of the tautomers, although the 1H form would still be predicted to be the major tautomer.

Table 1: General Comparison of 1H- and 2H-Indazole Tautomers

| Property | 1H-Indazole | 2H-Indazole | Reference |

|---|---|---|---|

| Structure | Benzenoid | Quinonoid | nih.govbeilstein-journals.org |

| Relative Stability | More stable (predominant form) | Less stable | nih.govnih.gov |

| Aromaticity | Higher | Lower | researchgate.net |

| Energy Difference | Lower energy | Higher energy (approx. 2.3-3.6 kcal/mol) | caribjscitech.comchemicalbook.com |

| Dipole Moment | Lower | Higher | caribjscitech.com |

Computational Mechanistic Investigations

Computational chemistry serves as a powerful tool to elucidate the reaction mechanisms, transition states, and reactivity patterns of indazole derivatives. DFT calculations are a cornerstone of these investigations, providing detailed insights that complement and explain experimental findings. researchgate.netmit.edu

Modeling of Transition States and Reaction Pathways for Key Transformations

Computational modeling allows for the detailed examination of reaction pathways that are often difficult to probe experimentally. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a given reaction can be constructed.

For instance, in the synthesis of 2H-indazoles via the Cadogan and Davis-Beirut reactions, computational studies have been instrumental in scrutinizing the proposed ring-closing mechanism. nih.gov DFT methods such as B3LYP and M06-2X, combined with various basis sets and solvent models (like PCM or SMD), have been used to model the transition states and intermediates, providing evidence for the role of 2H-indazole N-oxides as competent intermediates. nih.govacs.org

Similarly, in the functionalization of the indazole core, such as C3-allylation reactions using copper hydride catalysis, DFT calculations have been employed to understand the reactivity and enantioselectivity. mit.edu These models can reveal the structure of key transition states, such as a Zimmerman-Traxler-type transition state, which helps to explain the stereochemical outcome of the reaction. mit.edu For a molecule like this compound, computational models could predict the transition states for various transformations, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, taking into account the electronic effects of the halogen substituents.

Table 2: Computational Methods Used in Indazole Reaction Mechanism Studies

| Computational Method | Application | Insights Gained | Reference |

|---|---|---|---|

| DFT (e.g., B3LYP, M06-2X) | Modeling reaction profiles for indazole synthesis and functionalization. | Energy barriers, transition state geometries, reaction intermediates. | mit.edunih.gov |

| PCM/SMD Solvation Models | Simulating reactions in solution. | Understanding solvent effects on reaction pathways and energetics. | nih.gov |

| GIAO (Gauge-Invariant Atomic Orbital) | Calculating NMR chemical shifts. | Validation of proposed structures for intermediates and products. | nih.gov |

| Quantum Chemical Calculations | Investigating plausible reaction mechanisms. | Supporting or refuting proposed mechanistic pathways (e.g., radical vs. ionic). | chim.it |

Theoretical Validation of Experimental Observations in Indazole Reactivity

Computational methods provide a crucial link between theoretical models and experimental results, offering validation for observed chemical behavior. One of the most common applications is the calculation of spectroscopic properties to confirm the identity of reaction products.

For example, in the reaction of indazoles with formaldehyde, GIAO calculations at the B3LYP/6-311++G(d,p) level of theory have been used to calculate NMR absolute shieldings. nih.gov These theoretical chemical shifts provide a sound basis for interpreting experimental NMR spectra and confirming the structure of the resulting isomers, such as distinguishing between N1- and N2-substituted products. nih.gov

In studies of regioselective alkylation of substituted indazoles, DFT mechanistic studies have been used to rationalize the observed N1- versus N2-selectivity under different reaction conditions. beilstein-journals.org By modeling the reaction pathways, researchers can understand the factors that control the regiochemical outcome, such as steric effects, electronic factors, or the role of coordinating cations. beilstein-journals.org For this compound, theoretical calculations could predict how the electronic properties of the chloro and fluoro substituents would influence the nucleophilicity of the N1 and N2 positions, thereby validating experimentally observed regioselectivity in alkylation or acylation reactions. These computational approaches can also explain the reactivity differences between indazole and other related heterocycles like indole. mit.edu

Structure Reactivity Relationship Studies of Halogenated Indazoles

Influence of Halogen Substituents (Fluoro and Chloro) on Indazole Core Reactivity

The small size of the fluorine atom allows it to hold its valence electrons tightly, making it less polarizable compared to the chlorine atom. nih.gov In contrast, the larger chlorine atom introduces greater steric hindrance and is more polarizable. These fundamental differences influence intermolecular interactions and the accessibility of reaction sites. nih.govrsc.org For instance, in electrophilic aromatic substitution reactions, the halogen's inductive effect deactivates the ring, while its resonance effect directs incoming electrophiles to ortho and para positions. In the context of the indazole ring, this influences reactions on the fused benzene (B151609) portion.

Halogenation itself is a key reaction, with the C-3 position being particularly susceptible to electrophilic attack in many indazole systems. chim.itchemicalbook.com The presence of a fluorine atom at the C-3 position, as in 6-chloro-3-fluoro-1H-indazole, suggests this site is already functionalized, directing further reactions to other positions. The chlorine atom at the C-6 position primarily influences the electronic density of the benzene ring portion of the indazole core.

Table 1: Comparison of Fluoro and Chloro Substituent Properties

| Property | Fluorine | Chlorine | Impact on Reactivity |

|---|---|---|---|

| Atomic Radius (Å) | 0.57 | 0.99 | Chlorine's larger size can cause greater steric hindrance near the substitution site. nih.gov |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | Fluorine's higher electronegativity results in a stronger inductive electron-withdrawing effect. |

| Polarizability (ų) | 0.56 | 2.18 | Chlorine's higher polarizability can better stabilize nearby charges or transition states. nih.gov |

| Inductive Effect | Strongly electron-withdrawing | Moderately electron-withdrawing | Both deactivate the aromatic ring to electrophilic attack. |

| Resonance Effect | Weakly electron-donating | Weakly electron-donating | Both are ortho-, para-directing for electrophilic aromatic substitution. |

Positional Effects of Halogenation on Chemical Transformation Pathways

The specific placement of halogen substituents on the indazole ring dictates the regioselectivity of subsequent chemical transformations. The indazole nucleus has several reactive sites, primarily the N-1, N-2, C-3, and positions on the benzene ring (C-4, C-5, C-6, C-7).

C-3 Position : This position is electronically distinct and is often the most reactive site for electrophilic substitution and metalation in N-protected indazoles. chim.it The presence of a fluorine atom at C-3 in this compound blocks this common reaction pathway, forcing functionalization to occur elsewhere.

Benzene Ring Positions (C-4 to C-7) : Substituents on the benzene ring modulate the electronic density of the entire bicyclic system. A chloro group at the C-6 position, being an electron-withdrawing group, deactivates the benzene ring towards further electrophilic substitution. Its ortho-, para-directing nature would influence the position of any further substitution on the benzene ring, favoring the C-5 and C-7 positions, steric factors permitting.

Nitrogen Positions (N-1 and N-2) : The indazole N-H can be readily deprotonated to form an indazolide anion, which can then undergo N-alkylation or N-acylation. The ratio of N-1 to N-2 substitution is highly sensitive to the electronic and steric nature of substituents on the indazole core. nih.gov For example, electron-withdrawing groups at the C-7 position have been shown to confer excellent N-2 regioselectivity in N-alkylation reactions. nih.gov The chloro group at C-6 would be expected to have a similar, though perhaps less pronounced, electronic influence on the adjacent N-1 position.

Table 2: Influence of Substituent Position on Indazole Reactivity Pathways

| Position | Type of Reaction | Influence of Substituent |

|---|---|---|

| C-3 | Electrophilic Substitution, Metalation | A primary site for functionalization; substitution (e.g., with fluorine) blocks this pathway and redirects reactivity. chim.it |

| C-5 | Electrophilic Substitution | Influenced by directing effects of other substituents; electron-withdrawing groups here can enhance C-3 halogenation selectivity in precursors. evitachem.com |

| C-6 | Electrophilic Substitution, N-Alkylation | A substituent here (e.g., chlorine) primarily modulates the benzene ring's reactivity and influences the N-1/N-2 alkylation ratio. nih.gov |

| C-7 | N-Alkylation | Steric hindrance and strong electron-withdrawing groups at this position can significantly favor N-2 alkylation over N-1. nih.gov |

Impact of N-1 and C-3 Substituents on the Reactivity Profile of this compound

The reactivity of this compound is a direct consequence of the interplay between the N-1 proton and the C-3 fluoro substituent.

The C-3 position is critical in directing N-alkylation reactions. Studies on various C-3 substituted indazoles have shown that both steric and electronic factors impact the N-1/N-2 regioselectivity. nih.gov While specific data for a C-3 fluoro group is limited in the provided context, general trends can be inferred. Bulky groups at C-3 tend to favor N-1 alkylation due to steric hindrance, while electron-withdrawing groups can influence the electronic distribution and acidity of the N-1 proton. nih.gov Fluorine is small but highly electronegative, which would increase the acidity of the N-H proton, potentially affecting the conditions required for deprotonation and subsequent reactions.

The substituent at the N-1 position (or its absence in the parent 1H-indazole) is paramount. The N-1 position is often protected (e.g., with Boc, Me, or THP groups) to control the regioselectivity of subsequent reactions, particularly C-3 functionalization. chim.it In the case of this compound, the N-1 position is unsubstituted, leaving it open for various reactions:

N-Alkylation/Acylation : This is a common transformation. The presence of the C-6 chloro and C-3 fluoro groups will electronically influence the nucleophilicity of the N-1 and N-2 atoms, thereby affecting the ratio of N-1 vs. N-2 products formed upon reaction with an electrophile. nih.gov

Coupling Reactions : The N-H bond can participate in various transition-metal-catalyzed cross-coupling reactions.

Deprotonation : The N-H proton is acidic and can be removed by a base to form the corresponding anion, a key intermediate for many synthetic transformations.

The fluorine at C-3 makes the molecule a valuable intermediate for nucleophilic aromatic substitution (SNAr) reactions, where a suitable nucleophile displaces the fluoride (B91410) ion, a pathway that is often more facile for fluorine compared to other halogens under specific conditions.

Table 3: Predicted Reactivity Profile of this compound

| Reaction Site | Reaction Type | Influencing Factors | Predicted Outcome |

|---|---|---|---|

| N-1/-N-2 | Alkylation, Acylation | Basicity of nitrogen atoms, steric hindrance from substituents, solvent, and counter-ion effects. nih.gov | Reaction will produce a mixture of N-1 and N-2 substituted isomers; the ratio will be influenced by the C-3 fluoro and C-6 chloro groups. |

| C-3 | Nucleophilic Aromatic Substitution (SNAr) | Electronegativity of fluorine, presence of activating groups. | The C-3 fluoro group can potentially be displaced by strong nucleophiles. |

| Benzene Ring | Electrophilic Aromatic Substitution | Deactivating effect of C-6 chloro and indazole core. | Further substitution on the benzene ring would be difficult and would likely be directed to the C-5 or C-7 positions. |

Q & A

Q. What are the most reliable synthetic routes for 6-Chloro-3-fluoro-1H-indazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted precursors or halogenation of indazole intermediates. For example:

- Method A : Reacting 3-aminoindazole derivatives with fluorinating agents (e.g., Selectfluor®) under acidic conditions, followed by chlorination using POCl₃ .

- Method B : Multi-step halogenation of 1H-indazole, where fluorine and chlorine are introduced sequentially via electrophilic substitution .

Q. Key factors affecting yield :

- Temperature : Fluorination at 80–100°C minimizes side reactions.

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Catalysts : Lewis acids (e.g., AlCl₃) improve halogenation efficiency .

Q. How should researchers characterize this compound to confirm purity and structure?

Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze , , and spectra to verify substituent positions. For example, the fluorine atom at C3 typically shows a deshielded peak at ~-110 ppm in -NMR .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 185.02 for C₇H₄ClFN₂) .

- HPLC : Assess purity (>98% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from substituent effects or assay conditions. To address this:

- Systematic SAR Studies : Compare analogs (e.g., 6-Cl vs. 6-Br, 3-F vs. 3-CF₃) to isolate substituent contributions. For instance, the 3-fluoro group enhances metabolic stability but may reduce kinase inhibition potency compared to bulkier substituents .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme assays) and control for solvent effects (DMSO ≤0.1% v/v) .

Q. What strategies optimize the regioselectivity of electrophilic substitutions on this compound?

The electron-withdrawing Cl and F groups direct substitutions to specific positions:

- Nitration : Occurs preferentially at C5 due to meta-directing effects of Cl and F .

- Suzuki Coupling : Use Pd(PPh₃)₄ to functionalize C4 or C7, which are activated by the indazole ring’s π-electron system .

- Solvent Effects : Non-polar solvents (toluene) favor C5 substitution, while DMF promotes C7 reactivity .

Q. Experimental Design Tip :

- Perform DFT calculations to predict reactive sites. For example, Fukui indices indicate higher electrophilicity at C5 than C7 .

Q. How can crystallographic data resolve structural ambiguities in this compound complexes?

X-ray crystallography using programs like SHELXL provides precise bond lengths and angles:

Q. What analytical methods detect degradation products of this compound under physiological conditions?

- LC-MS/MS : Identify hydrolyzed products (e.g., 6-Cl-3-OH-indazole) in simulated gastric fluid (pH 2.0) .

- Stability Studies : Store samples at 37°C/75% RH for 4 weeks and monitor via TLC or UPLC .

Methodological Guidance

Q. How to design experiments assessing the role of this compound in enzyme inhibition?

- Step 1 : Perform in silico docking (AutoDock Vina) to predict binding modes with target enzymes (e.g., COX-2) .

- Step 2 : Validate with fluorescence quenching assays to measure binding constants (Kd) .

- Step 3 : Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) .

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP, solubility, and CYP450 inhibition .

- MD Simulations : GROMACS for assessing membrane permeability (e.g., blood-brain barrier penetration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.